N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Kinase inhibitor design Adenosine kinase Structure-activity relationship

N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2380193-08-6; molecular formula C₁₇H₁₉N₅OS; MW 341.43 g/mol) is a synthetic small-molecule research compound built on the pyrido[2,3-d]pyrimidin-4-amine core, a recognized privileged scaffold in kinase inhibitor drug discovery. The compound features an N-ethyl linker connecting the 4-amino position to a chiral carbon that simultaneously bears a morpholin-4-yl ring and a thiophen-3-yl ring.

Molecular Formula C17H19N5OS
Molecular Weight 341.43
CAS No. 2380193-08-6
Cat. No. B2936704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
CAS2380193-08-6
Molecular FormulaC17H19N5OS
Molecular Weight341.43
Structural Identifiers
SMILESC1COCCN1C(CNC2=NC=NC3=C2C=CC=N3)C4=CSC=C4
InChIInChI=1S/C17H19N5OS/c1-2-14-16(18-4-1)20-12-21-17(14)19-10-15(13-3-9-24-11-13)22-5-7-23-8-6-22/h1-4,9,11-12,15H,5-8,10H2,(H,18,19,20,21)
InChIKeyIVZYTIVUXLNKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2380193-08-6): Procurement-Relevant Compound Profile


N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine (CAS 2380193-08-6; molecular formula C₁₇H₁₉N₅OS; MW 341.43 g/mol) is a synthetic small-molecule research compound built on the pyrido[2,3-d]pyrimidin-4-amine core, a recognized privileged scaffold in kinase inhibitor drug discovery . The compound features an N-ethyl linker connecting the 4-amino position to a chiral carbon that simultaneously bears a morpholin-4-yl ring and a thiophen-3-yl ring. Computed physicochemical properties include a logP of 4.5, zero hydrogen bond donors, five hydrogen bond acceptors (calculated from heteroatom count), a topological polar surface area of 32.3 Ų, and three rotatable bonds [1]. This compound is available as a non-human research chemical (catalog number EVT-3073778) and is not intended for therapeutic or veterinary use .

Why N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrido[2,3-d]pyrimidine Analogs


Generic substitution among pyrido[2,3-d]pyrimidin-4-amines is precluded by three structural determinants that jointly govern target engagement, selectivity, and drug-like properties. First, the pyrido[2,3-d] regioisomeric fusion pattern establishes a specific hydrogen-bonding orientation within the kinase hinge region that differs fundamentally from the [3,4-d] and [3,2-d] isomers [1]. Second, the ethyl linker between the 4-amino group and the chiral carbon introduces conformational flexibility absent in directly C5/C6/C7-arylated analogs such as ABT-702, enabling distinct binding pocket occupancy . Third, the simultaneous presentation of a morpholine ring (contributing a weakly basic nitrogen with pKa ≈ 8.5–8.7 for modulated solubility and permeability [2]) and a thiophen-3-yl ring (providing π-stacking and sulfur-mediated polar interactions) creates a pharmacophore combination not replicated in analogs bearing furan, methoxy, or methyl groups in place of morpholine . Interchanging any of these elements—regioisomer, linker, or heterocycle pair—yields a compound with fundamentally altered target profile and physicochemical behavior.

Quantitative Evidence Guide: Where N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine Diverges from Analogs


Structural Differentiation: Ethyl-Linker Architecture vs. Direct Core Substitution in Adenosine Kinase-Targeted Pyrido[2,3-d]pyrimidines

The target compound employs an N-ethyl linker tethering the pyrido[2,3-d]pyrimidin-4-amine core to a chiral carbon substituted with both morpholin-4-yl and thiophen-3-yl groups. This contrasts with the directly C5/C7-arylated architecture of the benchmark adenosine kinase inhibitor ABT-702 (IC₅₀ = 1.7 nM for adenosine kinase [1]) and the 7-thiophen-3-yl-6-p-tolyl analog CHEMBL189161 (adenosine kinase IC₅₀ = 47 nM [2]), where the heterocyclic substituents are directly attached to the pyrido[2,3-d]pyrimidine core without a flexible linker. Direct core substitution restricts conformational sampling; the ethyl linker in the target compound increases the distance between the core and the terminal heterocycles, potentially enabling engagement of distal binding site residues or allosteric pockets inaccessible to directly substituted analogs [3].

Kinase inhibitor design Adenosine kinase Structure-activity relationship Pyrido[2,3-d]pyrimidine

Morpholine-Containing vs. Non-Morpholine Ethyl-Linker Analogs: Predicted Solubility and Permeability Differential

The morpholine ring in the target compound provides a weakly basic ionizable center with pKa ≈ 8.5–8.7 [1], which is absent in the closest structural analogs where morpholine is replaced by methyl (CAS 2380068-50-6), furan-2-yl (CAS 2380032-92-6), or methoxy (CAS 2380033-44-1) groups. Morpholine incorporation is established to enhance aqueous solubility at physiological pH and to improve permeability through balanced ionization, as demonstrated across multiple FDA-approved drugs and CNS-penetrant candidates . The computed logP of 4.5 for the target compound [2] reflects a balance between lipophilicity (driven by thiophene and the pyridopyrimidine core) and polarity (modulated by morpholine oxygen and ionizable nitrogen). Analogs lacking morpholine are predicted to exhibit either higher logP (methyl analog) with reduced solubility, or different hydrogen-bonding capacity (furan analog) that alters membrane permeation.

Drug-like properties Morpholine pharmacophore Solubility enhancement Physicochemical profiling

Thiophene Substitution in Pyrido[2,3-d]pyrimidines: Quantitative Anticancer Activity Enhancement Over Methoxyphenyl Analogs

In a head-to-head study of 18 pyrido[2,3-d]pyrimidine derivatives, thiophene-substituted compounds (5c and 11c) demonstrated significantly enhanced antiproliferative activity compared to otherwise identical methoxyphenyl-substituted analogs (5a/5b and 11a/11b) [1]. In HepG2 hepatocellular carcinoma cells, thiophene substitution increased activity by 25% relative to methoxyphenyl derivatives; in MCF7 breast adenocarcinoma cells, the enhancement reached ~45%. Furthermore, compound 11c inhibited tyrosine kinase activity with an IC₅₀ of 173 nM [1]. While this study did not include the exact target compound, it establishes a class-level principle: the thiophen-3-yl group present in the target compound provides a quantifiable potency advantage over common aryl ether substitutions in the pyrido[2,3-d]pyrimidine series. The target compound combines this thiophene advantage with an N-ethyl linker and morpholine, creating a substitution pattern not evaluated in the published series.

Anticancer activity Thiophene SAR Tyrosine kinase inhibition Pyrido[2,3-d]pyrimidine

Pyrido[2,3-d]pyrimidine Scaffold Multi-Kinase Engagement vs. Single-Target Agents: CDK2 and EGFR Inhibition Baseline

The 4-aminopyrido[2,3-d]pyrimidine scaffold is validated across multiple kinase targets. In a focused library study, 4-aminopyrido[2,3-d]pyrimidine derivatives achieved CDK2-Cyclin A inhibition with IC₅₀ values of 0.09–0.3 μM, outperforming the reference CDK inhibitor roscovitine [1]. Separately, pyrido[2,3-d]pyrimidine-based EGFR inhibitors have been developed with IC₅₀ values as low as 13 nM against the drug-resistant EGFR L858R/T790M double mutant, with >76-fold selectivity over wild-type EGFR [2]. The 4-amino substitution pattern present in the target compound is essential for hinge-region hydrogen bonding that underlies this multi-kinase activity [3]. The target compound's unique N-ethyl-morpholine-thiophene substitution at the 4-amino position, combined with an unsubstituted C5/C6/C7 core, presents a distinct vector for kinase selectivity tuning that differs from the more extensively substituted literature compounds.

CDK2 inhibitor EGFR inhibitor Multi-kinase profiling Antiproliferative agents

Regioisomeric Specificity: Pyrido[2,3-d] vs. Pyrido[3,4-d]pyrimidine Core Differentiation

The target compound (CAS 2380193-08-6) bears the pyrido[2,3-d]pyrimidine regioisomer, which positions the pyridine nitrogen at the 1-position and pyrimidine nitrogens at the 3- and 8-positions . A closely related compound with the identical N-(2-morpholin-4-yl-2-thiophen-3-ylethyl) side chain but a pyrido[3,4-d]pyrimidine core (CAS 2379977-75-8, catalog EVT-2925263) is also commercially available . The [2,3-d] and [3,4-d] regioisomers present different hydrogen-bond donor/acceptor patterns to the kinase hinge region: the [2,3-d] isomer forms a bidentate hydrogen-bonding motif (N1 as acceptor, 4-NH as donor) analogous to the ATP adenine ring, while the [3,4-d] isomer shifts the nitrogen positions, altering hinge recognition [1]. This regioisomeric difference is not interchangeable; published SAR shows that kinase selectivity and potency can vary by orders of magnitude between pyridopyrimidine regioisomers targeting the same enzyme [1].

Regioisomer selectivity Kinase hinge binding Pyridopyrimidine isomerism Target engagement

Best-Fit Research and Industrial Application Scenarios for N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine


Kinase Selectivity Panel Screening with a Flexible-Linker Pyrido[2,3-d]pyrimidine Scaffold

The target compound's ethyl-linker architecture (4-bond separation between core and terminal heterocycles) enables conformational sampling that may access binding pockets not engaged by rigid, directly C-substituted pyrido[2,3-d]pyrimidines such as ABT-702 [1]. Researchers conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) can use this compound to probe whether linker flexibility confers a selectivity fingerprint distinct from established pyrido[2,3-d]pyrimidine inhibitors. The unsubstituted C5/C6/C7 positions allow downstream SAR expansion, while the morpholine-thiophene pair provides balanced lipophilicity (logP 4.5) compatible with both biochemical and cellular assay formats [2].

Anticancer Lead Generation Leveraging the Thiophene Potency Enhancement Motif

Published class-level evidence demonstrates that thiophene substitution on the pyrido[2,3-d]pyrimidine scaffold enhances antiproliferative activity by 25–45% over methoxyphenyl analogs in HepG2 and MCF7 cancer cell lines, with tyrosine kinase inhibition reaching IC₅₀ = 173 nM for the most potent analog tested [1]. The target compound retains the thiophen-3-yl group while adding morpholine-mediated solubility advantages [2]. Medicinal chemistry teams can procure this compound as a starting point for lead optimization campaigns targeting hepatocellular carcinoma or breast adenocarcinoma, where the thiophene advantage has been quantitatively established.

Chemical Probe Development for Adenosine Kinase with Non-Canonical Substitution Geometry

Adenosine kinase (AK) is a validated target for analgesic and anti-inflammatory drug discovery, with pyrido[2,3-d]pyrimidines representing the dominant non-nucleoside inhibitor class [1]. The benchmark AK inhibitor ABT-702 (IC₅₀ = 1.7 nM) uses direct C5/C7 diaryl substitution [2]. The target compound's N-ethyl linker places the morpholine-thiophene pharmacophore at a greater distance from the core, potentially accessing the AK active site with a distinct binding mode. This compound can serve as a chemical probe to determine whether linker-extended pyrido[2,3-d]pyrimidines retain AK inhibitory activity and whether the altered geometry confers advantages in isoform selectivity or cellular ADO modulation.

Physicochemical Comparator in Morpholine-Containing Kinase Inhibitor Series

The target compound's computed properties (logP 4.5, PSA 32.3 Ų, zero HBD, five HBA [1]) position it within favorable drug-like chemical space (Lipinski Rule of 5 compliant). The morpholine ring provides a weakly basic center (pKa ~8.5) that is absent in methyl, furan, or methoxy analogs (CAS 2380068-50-6, 2380032-92-6, 2380033-44-1) [2]. Pharmaceutical scientists evaluating formulation strategies or conducting solubility/permeability SAR can procure this compound alongside its non-morpholine analogs to quantify the contribution of morpholine ionization to aqueous solubility, logD distribution, and parallel artificial membrane permeability (PAMPA) under standardized conditions. Such head-to-head physicochemical comparisons directly inform lead series prioritization decisions [3].

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.